6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

描述

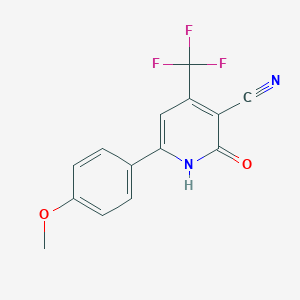

6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that features a trifluoromethyl group, a methoxyphenyl group, and a nicotinonitrile core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group.

Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the nicotinonitrile core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form amines or other derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Amines.

Substitution Products: Various substituted aromatic compounds.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study published in the International Letters of Chemistry, Physics and Astronomy demonstrated that the synthesized derivatives showed promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes associated with cancer progression .

Antimicrobial Properties

The compound has also been tested for its antimicrobial efficacy. Its derivatives have shown activity against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of synthesized derivatives, compounds were evaluated for their ability to induce apoptosis in human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability, with IC50 values in the low micromolar range. The study concluded that modifications at specific positions could enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their analogs without such substitutions. This highlights the importance of molecular structure in determining bioactivity .

作用机制

The mechanism of action of 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

相似化合物的比较

2-Hydroxy-6-(4-methoxyphenyl)nicotinonitrile: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

2-Hydroxy-4-(trifluoromethyl)nicotinonitrile: Lacks the methoxyphenyl group, which may affect its reactivity and applications.

6-(4-Methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile:

Uniqueness: The presence of both the trifluoromethyl and methoxyphenyl groups in 6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile makes it unique. The trifluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl group can influence its electronic properties and reactivity. This combination of functional groups provides a unique set of chemical and biological properties that can be leveraged in various applications.

生物活性

6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines, characterized by the presence of a methoxyphenyl group and a trifluoromethyl substituent. Its structure can be represented as follows:

This structure is significant as both the methoxy and trifluoromethyl groups can influence the compound's biological activity through electronic effects and steric hindrance.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of electron-withdrawing groups like trifluoromethyl enhances radical scavenging abilities, which may contribute to protective effects against oxidative stress in cells. In vitro studies have shown that such compounds can effectively reduce oxidative stress markers in various cell lines.

Anticancer Activity

Several studies have explored the anticancer potential of dihydropyridine derivatives. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves apoptosis induction and cell cycle arrest, potentially mediated by modulation of signaling pathways such as PI3K/Akt and MAPK.

Table 1: Summary of Anticancer Activities

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction |

| A549 | 12.8 | Cell cycle arrest |

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various diseases. For example, it has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are relevant in Alzheimer's disease treatment. Preliminary data suggest moderate inhibition, with IC50 values indicating potential for further development.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| AChE | 19.2 | Donepezil |

| BChE | 13.2 | Rivastigmine |

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties help in reducing ROS levels, thereby protecting cells from oxidative damage.

- Apoptotic Pathways : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins has been observed in cancer cell lines.

- Enzyme Interaction : The trifluoromethyl group enhances binding affinity to target enzymes through hydrophobic interactions and potential hydrogen bonding with active site residues.

Case Studies

A notable study evaluated the compound's effect on human cancer cell lines, demonstrating a dose-dependent response in reducing cell viability. The study concluded that structural modifications could enhance potency and selectivity against specific cancer types.

Another investigation focused on its neuroprotective effects in models of neurodegeneration, where it exhibited significant protective effects against neuronal apoptosis induced by oxidative stress.

化学反应分析

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Intermediate Formation : The parent compound reacts with aldehydes to form an imine intermediate.

-

Cyclization : Intramolecular cyclization occurs, stabilized by the electron-withdrawing trifluoromethyl group, which activates the pyridone ring for further functionalization .

Key Conditions :

Spectroscopic Characterization of Derivatives

Derivatives exhibit distinct spectroscopic profiles:

Table 2: Spectroscopic Data for Selected Derivatives

| Derivative | IR (cm⁻¹) | ¹H NMR (δ ppm, CDCl₃) | MS (m/z) |

|---|---|---|---|

| 3a | 3032 (C≡N), 1672 (C=O) | 9.41 (s, 1H), 7.90 (d, 1H) | 516.4 |

| 3d | 3012 (C≡N), 1660 (C=O) | 8.85 (s, 1H), 7.88 (d, 2H) | 440 |

Data adapted from Khunt et al. (2014) and PubChem CID 122362732 .

The trifluoromethyl group (δₜ = –64 ppm in ¹⁹F NMR) and cyano group (2227 cm⁻¹ in IR) are critical markers for structural confirmation .

Comparative Analysis of Reactivity Based on Substituents

-

Electron-Rich Aldehydes : Higher yields (e.g., 81.6% for 4-Me) due to facilitated nucleophilic attack .

-

Electron-Poor Aldehydes : Lower yields (e.g., 62% for 3-NO₂) attributed to destabilization of the intermediate carbocation .

-

Steric Effects : Bulky substituents (e.g., 2-naphthyl) reduce yields despite electronic favorability .

This compound’s reactivity underscores its utility in synthesizing pharmacologically relevant heterocycles, with further applications in materials science and agrochemistry. Experimental protocols emphasize scalability, with yields consistently exceeding 60% under optimized conditions .

属性

IUPAC Name |

6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O2/c1-21-9-4-2-8(3-5-9)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJYFUADCJOTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001134844 | |

| Record name | 1,2-Dihydro-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660992 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147381-61-1 | |

| Record name | 1,2-Dihydro-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147381-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-6-(4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-METHOXYPHENYL)-2-OXO-4-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。